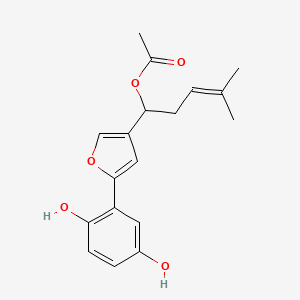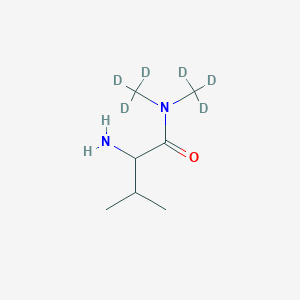
Shikonofuran A
Descripción general
Descripción
Shikonofuran A es un producto natural aislado de la raíz de Lithospermum erythrorhizon SiebThis compound ha despertado un interés significativo debido a sus diversas actividades biológicas, que incluyen propiedades antibacterianas, antiinflamatorias y antitumorales .
Aplicaciones Científicas De Investigación
Shikonofuran A tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como material de partida para la síntesis de otros compuestos orgánicos complejos.
Biología: this compound se estudia por su papel en varios procesos biológicos y su potencial como compuesto bioactivo.
Medicina: Debido a sus propiedades antibacterianas, antiinflamatorias y antitumorales, this compound se está investigando para posibles aplicaciones terapéuticas.
Industria: this compound se utiliza en la industria cosmética por sus propiedades beneficiosas para la piel.
Mecanismo De Acción
El mecanismo de acción de shikonofuran A implica su interacción con varios objetivos moleculares y vías. Ejerce sus efectos modulando la actividad de enzimas y receptores involucrados en procesos inflamatorios y tumorales. Se ha demostrado que this compound inhibe el crecimiento de las células cancerosas al inducir la apoptosis e inhibir la proliferación celular .
Análisis Bioquímico
Biochemical Properties
Shikonofuran A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cinnamyl alcohol dehydrogenase, which is involved in the biosynthetic pathway of shikonin derivatives. This compound is produced through a branching route from the shikonin biosynthetic pathway, where it competes with shikonin for the same precursor molecules . This interaction highlights the compound’s role in regulating the balance between different secondary metabolites in plants.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as NF-κB and MAPK, leading to altered gene expression profiles that promote anti-inflammatory and anticancer responses . Additionally, this compound affects cellular metabolism by inhibiting the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby reducing the energy production in cancer cells and inducing apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition results in the accumulation of DNA damage and the activation of apoptotic pathways in cancer cells. Furthermore, this compound can activate antioxidant response elements, enhancing the expression of genes involved in detoxification and cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the potency may diminish with prolonged exposure due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxic side effects. These findings underscore the importance of optimizing the dosage of this compound for safe and effective therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily synthesized through the shikonin biosynthetic pathway, where it competes with shikonin for precursor molecules . The compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in primary and secondary metabolism. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de shikonofuran A implica varios pasos, comenzando con compuestos orgánicos básicos. Una ruta sintética común incluye el uso de cetonas hidroxi-oxetánicas como materiales de partida. La reacción está catalizada por compuestos de bismuto (III), lo que lleva a la formación de furanos sustituidos, incluido el this compound .
Métodos de Producción Industrial: La producción industrial de this compound se logra principalmente mediante la extracción de las raíces de Lithospermum erythrorhizon. Las raíces se procesan para aislar this compound, que luego se purifica mediante diversas técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones: Shikonofuran A sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound .
Comparación Con Compuestos Similares
Shikonofuran A se compara con otros compuestos similares como shikonina, acetilshikonina y deoxishikonofuran. Estos compuestos comparten características estructurales y actividades biológicas similares, pero difieren en sus grupos funcionales específicos y mecanismos de acción. This compound es único debido a su estructura específica del anillo de furano y sus potentes actividades biológicas .
Lista de Compuestos Similares:
- Shikonina
- Acetilshikonina
- Deoxishikonofuran
- Shikonofuran E
This compound destaca por su estructura química única y su amplia gama de actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
[1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZVJDUASUPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Shikonofuran A and where is it found?
A1: this compound is a furylhydroquinone derivative found in the roots of Lithospermum erythrorhizon Sieb. et Zucc., a plant traditionally used in East Asian medicine. []
Q2: What is the structure of this compound?
A2: The structure of this compound was determined by comparing the spectral data of its diacetate with those of echinofuran leucoacetate. [] While the original paper does not provide a detailed molecular formula or spectroscopic data, it establishes the core structure as a furylhydroquinone with specific substituents.
Q3: Are there other shikonofuran derivatives found in Lithospermum erythrorhizon?
A3: Yes, along with this compound, four other new furylhydroquinone derivatives named Shikonofurans B, C, D, and E were also discovered in the roots of Lithospermum erythrorhizon. []
Q4: What is the biosynthetic pathway of this compound?
A4: While the specific biosynthetic pathway of this compound is not fully elucidated, research suggests it branches out from the shikonin biosynthetic pathway. The branch point appears to be the transformation from (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone. [] Shikonofuran E, another derivative, has been isolated alongside intermediates like m-geranyl-p-hydroxybenzoic acid and geranylhydroquinone in shikonin-producing cell cultures of Lithospermum erythrorhizon. []
Q5: Is there a specific gene involved in the biosynthesis of Shikonofurans?
A5: Research suggests that a gene belonging to the cinnamyl alcohol dehydrogenase family, AeHGO, plays a role in the branching of the shikonin pathway towards shikonofuran production. AeHGO catalyzes the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, a key step in shikonofuran biosynthesis. []
Q6: Has this compound been synthesized?
A6: Yes, this compound, along with Shikonofurans B, D, and E, have been synthesized using a unified total synthesis approach. This method employs Bi(III)-catalyzed dehydrative cycloisomerization of α-hydroxy oxetanyl ketones, providing rapid access to these highly substituted furans. []
Q7: What is the biological activity of this compound?
A7: While specific studies on this compound's biological activity are limited in the provided research, related shikonofurans like Shikonofuran E have shown anti-inflammatory effects by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages. []
Q8: Are there any analytical methods for identifying and quantifying this compound?
A8: While the provided research doesn't detail specific methods for this compound, researchers have employed techniques like UHPLC-Q-Exactive Orbitrap mass spectrometry to analyze various shikonins and shikonofurans in Arnebia euchroma, a plant with similar bioactive compounds. [] Other studies utilize TLC, CC, GC-MS, ESI-MS, and NMR for analysis of Lithospermum canescens extracts, identifying compounds like shikonofuran C and D. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




